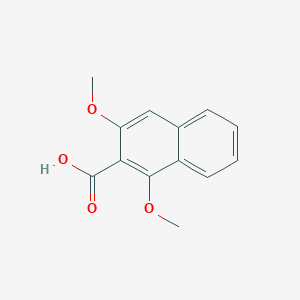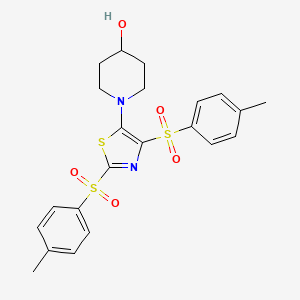![molecular formula C22H21BrN6OS B3307093 N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide CAS No. 931363-38-1](/img/structure/B3307093.png)
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Vue d'ensemble
Description
N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide is a complex organic compound characterized by a unique structure that integrates multiple functional groups. This molecule features a combination of bromophenyl, methyltriazol, thiadiazol, and tert-butylbenzamide groups, indicating potential versatility and reactivity in various chemical contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide generally involves multi-step organic synthesis:
Formation of the Triazole Ring: : Typically achieved through a Huisgen cycloaddition reaction between azides and alkynes, requiring copper(I) as a catalyst.
Thiadiazole Synthesis: : Often involves cyclization reactions using thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Final Coupling: : The intermediate compounds are coupled via amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production might scale these processes using flow chemistry techniques to enhance yield and efficiency. High-pressure reactors and continuous flow systems can be utilized to maintain consistent reaction conditions and improve product throughput.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : Can undergo oxidative transformations at various functional sites.
Reduction: : Can be reduced at the triazole or thiadiazole rings under hydrogenation conditions.
Substitution: : Halo-substituted phenyl ring allows for nucleophilic substitution reactions.
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: : Various nucleophiles such as amines and alkoxides can be used for substitution reactions.
Major Products Formed: Depending on the reaction, major products include oxidized derivatives, reduced amines or alcohols, and various substitution products incorporating different nucleophiles.
Applications De Recherche Scientifique
Chemistry: Utilized as a precursor in the synthesis of complex organic molecules and materials science for the creation of new polymers and coatings.
Biology: Investigated for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.
Medicine: Explored in the development of pharmaceuticals for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the manufacturing of specialty chemicals, including agrochemicals and advanced materials.
Mécanisme D'action
Molecular Targets and Pathways: This compound may exert its effects through:
Enzyme Inhibition: : By binding to enzyme active sites and blocking substrate access.
Signal Modulation: : Interacting with receptor proteins to modulate cellular signaling pathways.
Apoptosis: : Potential to induce cell death in cancer cells through activation of apoptotic pathways.
Anti-inflammatory Pathways: : Inhibition of pro-inflammatory cytokines and mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds:
**N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
**N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Highlighting Uniqueness: The bromine atom in N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide imparts unique electronic properties, enhancing its reactivity compared to chlorine or fluorine analogs. This can make it more potent in biological assays and reactive in chemical synthesis.
A deep dive into organic synthesis, pharmacology, and industrial chemistry in one neat package. What's your next scientific adventure?
Propriétés
IUPAC Name |
N-[3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6OS/c1-13-18(26-28-29(13)17-8-6-5-7-16(17)23)19-24-21(31-27-19)25-20(30)14-9-11-15(12-10-14)22(2,3)4/h5-12H,1-4H3,(H,24,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPNBPUQXZPVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R)-2,2',3,3'-tetrahydro-6,6'-diphenyl-1,1'-Spirobi[1H-indene]-7,7'-diol](/img/structure/B3307053.png)



![1-NaphthalenecarboxaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-4-Methoxy-](/img/structure/B3307071.png)


![N-(3-bromophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B3307092.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}furan-2-carboxamide](/img/structure/B3307097.png)

